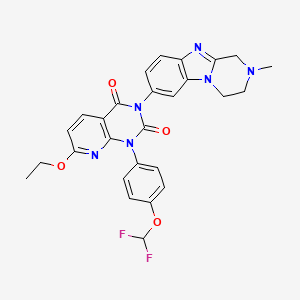

Mat2A-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H24F2N6O4 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-7-ethoxy-3-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-7-yl)pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H24F2N6O4/c1-3-38-23-11-9-19-24(31-23)34(16-4-7-18(8-5-16)39-26(28)29)27(37)35(25(19)36)17-6-10-20-21(14-17)33-13-12-32(2)15-22(33)30-20/h4-11,14,26H,3,12-13,15H2,1-2H3 |

InChI Key |

JZKYGPVQISDPAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)N=C6N5CCN(C6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mat2A-IN-10 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Mat2A-IN-10, a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The primary focus is on its activity in cancer cells, particularly those with a methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in various malignancies. This document details the molecular pathways affected by this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying biological processes.

Introduction: The Rationale for Targeting MAT2A in Cancer

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are critical for the regulation of gene expression, protein function, and cellular metabolism. In many cancers, there is an increased demand for SAM to support rapid cell growth and proliferation.

A significant breakthrough in targeting MAT2A came with the discovery of a synthetic lethal relationship between MAT2A inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on high intracellular SAM levels to maintain residual PRMT5 activity, which is essential for their survival. By inhibiting MAT2A, compounds like this compound drastically reduce SAM levels, leading to a further decrease in PRMT5 activity and ultimately inducing selective cell death in MTAP-deleted cancer cells.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Genotype | Value | Reference |

| IC50 (Enzymatic) | - | - | 26 nM | [1] |

| IC50 (Cell Proliferation) | HCT-116 | MTAP-/- | 75 ± 5 nM | [1] |

| IC50 (Cell Proliferation) | HCT-116 | Wild-Type | >10,000 nM | [1] |

Table 2: In Vivo Efficacy of this compound in HCT-116 (MTAP-/-) Xenograft Model

| Parameter | Value | Reference |

| Animal Model | BALB/c mice | [1] |

| Dosage | 50 mg/kg | [1] |

| Administration | Oral (p.o.), once daily for 6 days | [1] |

| Tumor Regression (at day 18) | -52% | [1] |

Table 3: Pharmacokinetic Properties of this compound in Male ICR Mice

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Tmax (h) | Oral | 10 | 0.67 | [1] |

| T1/2 (h) | Oral | 10 | 2.98 | [1] |

| Cmax (ng/mL) | Oral | 10 | 6733 | [1] |

| AUC (ng·h/mL) | Oral | 10 | 41192 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound's mechanism of action and a typical experimental workflow for its evaluation.

Signaling Pathway of this compound in MTAP-Deleted Cancer Cells

Experimental Workflow for Evaluating this compound

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed HCT-116 (MTAP-/-) and HCT-116 (WT) cells in 96-well plates at a density of 5,000 cells per well in their respective growth media.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

SAM Level Measurement (LC-MS/MS)

-

Cell Lysis and Extraction: Harvest cells and lyse them in an appropriate extraction buffer (e.g., methanol/water with formic acid).

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile and centrifuge to collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for SAM and an internal standard (e.g., d3-SAM).

-

Quantification: Generate a standard curve using known concentrations of SAM and quantify the levels in the samples by comparing the peak area ratios of the analyte to the internal standard.

PRMT5 Activity Assessment (SDMA Western Blot)

-

Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative PRMT5 activity.

DNA Damage Assessment (γH2AX Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

HCT-116 (MTAP-/-) Xenograft Mouse Model

-

Cell Preparation and Implantation: Harvest HCT-116 (MTAP-/-) cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI) or tumor regression.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. Its mechanism of action is rooted in the synthetic lethal interaction between the inhibition of SAM synthesis and the pre-existing partial inhibition of PRMT5 in these tumors. By depleting the cellular pool of SAM, this compound leads to a cascade of events including splicing defects, DNA damage, cell cycle arrest, and ultimately apoptosis in a highly selective manner. The data and protocols presented in this guide provide a solid foundation for further research and development of Mat2A inhibitors as a targeted cancer therapy.

References

Mat2A-IN-10: A Deep Dive into its Function and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mat2A-IN-10, also known as Compound 28, is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its investigation.

Introduction to MAT2A and the Methionine Cycle

Methionine Adenosyltransferase 2A (MAT2A) is a key enzyme in the methionine cycle, a fundamental metabolic pathway essential for cellular function. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM). SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins (including histones), and other small molecules, thereby regulating gene expression, signal transduction, and cellular homeostasis.[1][2]

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to methionine to complete the cycle. Disruption of this cycle can have profound effects on cellular processes and is a hallmark of several diseases, including cancer.[1]

This compound: Function and Mechanism of Action

This compound functions as a highly selective inhibitor of the MAT2A enzyme.[3] By binding to MAT2A, it blocks the synthesis of SAM, leading to a depletion of the cellular SAM pool and a subsequent accumulation of SAH.[1] This disruption of the methionine cycle has significant downstream consequences, primarily through the inhibition of methyltransferase enzymes.[1]

A key aspect of the therapeutic potential of MAT2A inhibitors like this compound lies in the concept of synthetic lethality , particularly in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] MTAP is an enzyme involved in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[4][5] MTA is a potent endogenous inhibitor of the protein arginine methyltransferase 5 (PRMT5).[3][4]

In MTAP-deleted cancer cells, the partial inhibition of PRMT5 by MTA makes these cells highly dependent on a steady supply of SAM for the remaining PRMT5 activity, which is crucial for their survival. By inhibiting MAT2A with this compound, the resulting depletion of SAM further cripples PRMT5 function, leading to a synthetic lethal effect and selective killing of MTAP-deleted cancer cells.[3][4] The downstream effects of PRMT5 inhibition include perturbations in mRNA splicing and the induction of DNA damage.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its effects.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (Enzyme) | 26 nM | Recombinant MAT2A | [3] |

| IC50 (Cell Proliferation) | 75 ± 5 nM | HCT-116 (MTAP-/-) | [3] |

| IC50 (Cell Proliferation) | >10,000 nM | HCT-116 (WT) | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| HCT-116 (MTAP-/-) Xenograft | Oral administration | Tumor regression | [7] |

Signaling Pathways and Experimental Workflows

The Methionine Cycle and the Impact of this compound

The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of action of this compound.

Synthetic Lethality in MTAP-Deleted Cancers

This diagram illustrates the principle of synthetic lethality exploited by this compound in cancers with MTAP deletion.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the function of a MAT2A inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

MAT2A Biochemical Inhibition Assay

This protocol is based on commercially available MAT2A inhibitor screening assay kits.[8][9][10]

Objective: To determine the in vitro inhibitory activity of this compound against the MAT2A enzyme.

Principle: The assay measures the amount of inorganic phosphate (Pi) released as a byproduct of the MAT2A-catalyzed reaction between L-methionine and ATP to form SAM. A colorimetric reagent is used to detect the released phosphate.

Materials:

-

Recombinant human MAT2A enzyme

-

This compound (or other test compounds)

-

L-Methionine solution

-

ATP solution

-

5x MAT2A Assay Buffer (typically containing Tris-HCl, MgCl₂, KCl, DTT)

-

Colorimetric Detection Reagent (e.g., Malachite Green-based)

-

384-well microplates

-

Microplate reader

Procedure:

-

Prepare a 1x MAT2A Assay Buffer by diluting the 5x stock.

-

Prepare serial dilutions of this compound in 1x Assay Buffer.

-

Add diluted this compound or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

-

Add a solution of recombinant MAT2A enzyme to each well (except for the "no enzyme" control).

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Prepare a master mix containing L-Methionine and ATP in 1x Assay Buffer.

-

Initiate the enzymatic reaction by adding the master mix to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the Colorimetric Detection Reagent.

-

Incubate for a further 15-30 minutes to allow for color development.

-

Read the absorbance at the appropriate wavelength (e.g., 620-630 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell growth.[11][12]

Objective: To determine the effect of this compound on the proliferation of MTAP-deleted and wild-type cancer cell lines.

Principle: Cell viability is assessed using a colorimetric assay such as the CCK-8 assay, which measures the metabolic activity of living cells.

Materials:

-

HCT-116 MTAP-/- and HCT-116 WT cell lines

-

Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

CCK-8 (Cell Counting Kit-8) or similar viability reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the HCT-116 MTAP-/- and WT cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 4 days).

-

At the end of the incubation period, add CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[5][7][13]

Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model of MTAP-deleted cancer.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

HCT-116 MTAP-/- cells

-

Matrigel (optional, to enhance tumor formation)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 MTAP-/- cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via oral gavage daily or as per the determined dosing schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to measure SAM levels).

-

Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy of this compound.

Measurement of Cellular S-Adenosylmethionine (SAM) Levels

This protocol describes a general approach for quantifying intracellular SAM levels.[14][15][16]

Objective: To measure the effect of this compound on the intracellular concentration of SAM.

Principle: Cellular metabolites are extracted and SAM levels are quantified using a sensitive analytical method such as HPLC-MS/MS or a commercially available fluorescence-based assay kit.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Cold PBS

-

Extraction buffer (e.g., 0.4 M perchloric acid or 80% methanol)

-

Cell scraper

-

Centrifuge

-

HPLC-MS/MS system or a commercial SAM assay kit (e.g., Bridge-It® SAM Fluorescence Assay)

Procedure (using a commercial fluorescence assay kit as an example):

-

Plate cells and treat with this compound as described in the cell proliferation assay protocol.

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells using the lysis buffer provided in the kit or by a suitable method (e.g., sonication in an appropriate buffer).

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant containing the cellular metabolites.

-

Follow the specific instructions of the commercial SAM assay kit, which typically involve:

-

Preparing a standard curve with known concentrations of SAM.

-

Mixing the cell lysate samples and standards with the assay solution in a microplate.

-

Incubating for a specified time to allow for the binding of SAM to a specific protein, leading to a change in fluorescence.

-

Measuring the fluorescence signal using a microplate reader.

-

-

Determine the SAM concentration in the samples by interpolating from the standard curve.

-

Normalize the SAM concentration to the total protein concentration or cell number.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets a key metabolic vulnerability in a significant subset of cancers. Its function as a potent and selective MAT2A inhibitor, coupled with its synthetic lethal interaction in MTAP-deleted tumors, provides a clear rationale for its continued investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other MAT2A inhibitors in oncology and other disease areas.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. probiologists.com [probiologists.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. search.syr.edu [search.syr.edu]

- 7. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 14. Measuring S-adenosylmethionine in whole blood, red blood cells and cultured cells using a fast preparation method and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mediomics.com [mediomics.com]

The Discovery and Development of Mat2A-IN-10: A Potent and Orally Bioavailable MAT2A Inhibitor for MTAP-Deleted Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target for the treatment of cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers. This whitepaper details the discovery and development of Mat2A-IN-10, a novel, potent, and orally bioavailable allosteric inhibitor of MAT2A. Beginning with a fragment-based drug design approach, a series of tetrahydrobenzo[1][2]imidazo[1,2-a]pyrazine derivatives were synthesized and optimized, leading to the identification of this compound (also known as Compound 28). This compound demonstrates significant potency in enzymatic and cellular assays, favorable pharmacokinetic properties, and robust anti-tumor efficacy in preclinical models of MTAP-deleted cancer. This document provides a comprehensive overview of the discovery process, key preclinical data, and detailed experimental methodologies for the core assays involved in the characterization of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction

The discovery of synthetic lethal interactions in cancer has opened new avenues for targeted therapies. One such interaction exists between the enzyme MAT2A and the loss of the MTAP gene. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes. In cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, the accumulation of the metabolite 5'-methylthioadenosine (MTA) occurs. This accumulation leads to a heightened dependency on MAT2A for the production of SAM. Consequently, inhibition of MAT2A in MTAP-deleted cancer cells has been shown to be selectively cytotoxic, providing a promising therapeutic window.

This compound is a second-generation MAT2A inhibitor developed to overcome potential resistance mechanisms and improve upon the efficacy of earlier inhibitors. This document outlines the discovery, optimization, and preclinical characterization of this promising therapeutic candidate.

Discovery and Optimization

The journey to this compound began with a fragment-based screening campaign to identify small molecules that bind to a known allosteric pocket of the MAT2A enzyme. The initial hits were then optimized through a structure-guided design and systematic structure-activity relationship (SAR) exploration. This iterative process focused on enhancing potency, improving pharmacokinetic properties, and ensuring selectivity.

A key breakthrough in the optimization process was the introduction of an amide motif to the core structure of the lead compound.[3] This modification significantly improved plasma drug exposure.[3] The culmination of these efforts was the identification of this compound (Compound 28), which exhibited superior in vivo potency compared to the first-in-class clinical candidate, AG-270.[3]

Preclinical Data

The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for MTAP-deleted cancers.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the MAT2A enzyme.[4] It also shows significant anti-proliferative activity in cancer cell lines with MTAP deletion, while having minimal effect on wild-type cells, highlighting its selective mechanism of action.[4]

| Parameter | Value | Cell Line | Reference |

| MAT2A Enzymatic IC50 | 26 nM | - | [4] |

| Cell Proliferation IC50 (MTAP-/-) | 75 ± 5 nM | HCT-116 | [4] |

| Cell Proliferation IC50 (WT) | >10,000 nM | HCT-116 | [4] |

In Vivo Efficacy

In a preclinical xenograft model using MTAP-deleted HCT-116 cells, orally administered this compound resulted in significant tumor regression.[4]

| Animal Model | Dosing | Outcome | Reference |

| HCT-116 (MTAP-/-) Xenograft in BALB/c mice | p.o., once daily for 6 days | -52% tumor regression at day 18 | [4] |

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound possesses favorable oral bioavailability. The introduction of an amide motif in the lead optimization process led to a significant increase in plasma drug exposure.[3]

| Species | Bioavailability | Key Feature | Reference |

| Mice | 116% (for lead compound 8) | High oral bioavailability | [3] |

| Mice | 41,192 ng·h·mL⁻¹ (AUC for this compound) | Increased plasma exposure | [3] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the synthetic lethal relationship between MTAP deletion and MAT2A inhibition.

Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow used to discover and characterize this compound.

Caption: General experimental workflow for the discovery of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are outlines of the key experimental methodologies employed in the characterization of this compound, based on standard practices in the field and information inferred from the primary literature.

MAT2A Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.

Principle: The activity of MAT2A is measured by quantifying the production of SAM from methionine and ATP. The inhibition of this reaction by this compound is then assessed.

Materials:

-

Recombinant human MAT2A enzyme

-

Methionine

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., a commercial bioluminescent assay kit that measures ATP consumption)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the MAT2A enzyme to the wells of a 384-well plate containing assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of methionine and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the remaining ATP using a bioluminescent detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the proliferation of MTAP-deleted and wild-type cancer cells.

Principle: Cell viability is assessed after a defined period of exposure to the compound. A common method is to measure the ATP content of the remaining viable cells, as this correlates with cell number.

Materials:

-

HCT-116 (MTAP-/-) and HCT-116 (WT) cell lines

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed HCT-116 (MTAP-/-) and HCT-116 (WT) cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.[4]

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of MTAP-deleted cancer.

Materials:

-

Female BALB/c nude mice

-

HCT-116 (MTAP-/-) cells

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant HCT-116 (MTAP-/-) cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily for the specified duration (e.g., 6 days).[4]

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition or regression for the treatment group compared to the control group.

Conclusion

This compound is a potent and orally bioavailable MAT2A inhibitor that has demonstrated significant and selective anti-tumor activity in preclinical models of MTAP-deleted cancer. Its discovery through a rational, structure-guided approach and its promising preclinical profile, including superior in vivo efficacy compared to earlier inhibitors, position it as a strong candidate for further development. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further investigate the therapeutic potential of Mat2A inhibition and to build upon the development of this next generation of targeted cancer therapies.

References

The Central Role of MAT2A in S-adenosylmethionine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. Dysregulation of MAT2A activity and SAM levels is implicated in numerous diseases, most notably cancer, making MAT2A a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of MAT2A, including its biochemical mechanism, kinetic properties, and regulation. We present a compilation of quantitative data, detailed experimental methodologies for studying MAT2A, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers in basic science and drug development.

Introduction: MAT2A as the Gatekeeper of Cellular Methylation

S-adenosylmethionine (SAM) is a pivotal molecule that participates in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. These methylation events are crucial for regulating gene expression, signal transduction, and maintaining cellular homeostasis. The synthesis of SAM is catalyzed by methionine adenosyltransferases (MATs), with MAT2A being the primary isoform expressed in most extrahepatic tissues.[1][2] MAT2A catalyzes the reaction between L-methionine and adenosine triphosphate (ATP) to produce SAM.[3][4] Given its rate-limiting role in the methionine cycle, the activity of MAT2A is tightly controlled.[3]

In recent years, MAT2A has emerged as a significant target in oncology, particularly in the context of cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic vulnerability creates a synthetic lethal relationship with MAT2A inhibition, offering a promising therapeutic window. This guide will delve into the technical details of MAT2A's function to aid in the rational design and development of novel therapeutics targeting this key enzyme.

Biochemical Mechanism and Kinetics of MAT2A

MAT2A catalyzes the formation of SAM in a two-step reaction. The first step involves the nucleophilic attack of the sulfur atom of L-methionine on the 5'-carbon of ATP, forming SAM and triphosphate (PPPi).[6][7] The second step is the hydrolysis of the enzyme-bound PPPi into pyrophosphate (PPi) and inorganic phosphate (Pi).[6][7]

Kinetic Mechanism

In-depth kinetic studies have revealed that human MAT2A follows a strictly ordered sequential kinetic mechanism.[6][8] In this mechanism, ATP binds to the enzyme first, followed by the binding of L-methionine.[6][8] After the chemical reaction, SAM is the first product to be released, followed by the random release of PPi and Pi.[8]

Quantitative Kinetic and Binding Parameters

The following tables summarize the key quantitative data reported for human MAT2A, providing a valuable reference for kinetic modeling and inhibitor design.

Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate (kcat) of Human MAT2A

| Substrate | Km (μM) | kcat (s-1) | Reference(s) |

| ATP | 50 ± 10 | 0.27 | [7][8] |

| L-Methionine | 5 ± 2 | 0.27 | [7][8] |

Table 2: Dissociation Constants (Kd) for Substrates and Regulators of Human MAT2A

| Ligand | Kd (μM) | Method | Reference(s) |

| ATP | 80 ± 30 | ITC | [6][8] |

| MAT2B | 0.006 ± 0.001 | ITC | [6][8] |

Table 3: Inhibition Constants (Ki) for Products and Analogs of Human MAT2A

| Inhibitor | Varied Substrate | Inhibition Type | Ki (μM) | Reference(s) |

| SAM | ATP (saturating Met) | Uncompetitive | 230 ± 50 | [5] |

| SAM | ATP (non-saturating Met) | Noncompetitive | Kii: 280 ± 30, Kis: 620 ± 130 | [5] |

| SAM | L-Met (saturating ATP) | Noncompetitive | 190 ± 10 | [5] |

| SAM | L-Met (non-saturating ATP) | Noncompetitive | 250 ± 10 | [5] |

| Pyrophosphate (PPi) | ATP or L-Met | Noncompetitive | - | [5] |

| Phosphate (Pi) | ATP or L-Met | Noncompetitive | - | [5] |

| Cycloleucine | L-Met | Competitive | 290 ± 30 | [6] |

Table 4: IC50 Values of Selected MAT2A Inhibitors

| Inhibitor | IC50 (nM) | Cell Line (if applicable) | Reference(s) |

| PF-9366 | 420 | Enzyme Assay | [9] |

| AG-270 | 260 | MTAP-/- Cancer Cells | [1] |

| AGI-24512 | 8 | Enzyme Assay | [10] |

| Compound 17 | 430 | Enzyme Assay | [11] |

Regulation of MAT2A Activity

The activity of MAT2A is regulated by multiple mechanisms to ensure appropriate SAM levels.

Regulation by MAT2B

MAT2B is a regulatory subunit that binds to MAT2A with high affinity.[6][8] While initially thought to be a direct regulator of MAT2A's catalytic activity, recent studies suggest that MAT2B's primary role is to stabilize the MAT2A protein, particularly at low concentrations.[6][8] Under conditions where MAT2A is complexed with MAT2B, no significant changes in the kinetic parameters of MAT2A have been observed.[8] However, MAT2B binds to the same allosteric site as several known MAT2A inhibitors, suggesting a potential for competitive binding in a cellular context.[8]

Product Inhibition

As shown in Table 3, MAT2A is subject to product inhibition by SAM, PPi, and Pi.[5] This feedback mechanism is crucial for maintaining SAM homeostasis. The inhibition by SAM is complex, exhibiting different modes of inhibition depending on the saturation level of the substrates.[5]

MAT2A in Signaling Pathways

MAT2A and its product, SAM, are integrated into several key cellular signaling pathways.

The Methionine Cycle

MAT2A is a central enzyme in the methionine cycle. This cycle is responsible for the regeneration of methionine from homocysteine and is tightly linked to folate metabolism and the transsulfuration pathway, which produces cysteine and glutathione.

Synthetic Lethality with MTAP Deletion

A significant breakthrough in targeting MAT2A for cancer therapy came from the discovery of its synthetic lethal interaction with the loss of the MTAP gene.[5] MTAP is involved in the methionine salvage pathway. In MTAP-deleted cancer cells, there is an accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This partial inhibition makes PRMT5 highly dependent on high levels of its substrate, SAM. Inhibition of MAT2A in these cells leads to a critical depletion of SAM, which in turn further inhibits PRMT5, leading to cell death.[1][12]

Connection to mTOR Signaling

Recent evidence suggests a link between MAT2A, SAM levels, and the mTOR signaling pathway, a central regulator of cell growth and proliferation. Specifically, MAT2A has been shown to influence DNA synthesis through the SAMTOR/mTORC1/S6K1/CAD pathway.[13] SAMTOR acts as a sensor for cellular SAM levels, and when SAM is abundant, it promotes the activation of mTORC1.[14]

Experimental Protocols for Studying MAT2A

This section provides an overview of key experimental methodologies used to characterize MAT2A function and inhibition.

MAT2A Enzyme Activity Assays

a) Colorimetric Assay:

This is a high-throughput-compatible assay that measures the amount of inorganic phosphate (Pi) or pyrophosphate (PPi) released during the MAT2A-catalyzed reaction.[15][16][17][18][19]

-

Principle: The assay relies on a coupling enzyme system where the PPi or Pi produced is used in a subsequent reaction that generates a colored product, which can be measured spectrophotometrically.

-

General Protocol:

-

Prepare a reaction mixture containing MAT2A assay buffer, purified recombinant MAT2A enzyme, L-methionine, and ATP.

-

For inhibitor studies, pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding the final substrate.

-

After a defined incubation period at 37°C, add a detection reagent (e.g., malachite green-based reagent for Pi detection).

-

Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).

-

Calculate enzyme activity based on a standard curve generated with known concentrations of phosphate.

-

b) LC-MS/MS-based Assay:

This method directly measures the formation of the product, SAM.[6] It is highly specific and sensitive.

-

Principle: Liquid chromatography is used to separate SAM from the other reaction components, followed by tandem mass spectrometry for specific detection and quantification.

-

General Protocol:

-

Perform the enzymatic reaction as described for the colorimetric assay.

-

Quench the reaction at various time points by adding an acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Inject the supernatant into an LC-MS/MS system.

-

Separate SAM using a suitable column (e.g., a C18 or porous graphitic carbon column).

-

Detect and quantify SAM using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions (e.g., m/z 399.0 → 250.1 for SAM).[20]

-

Quantification of Intracellular SAM

LC-MS/MS Method:

This is the gold standard for accurately measuring intracellular SAM levels.[20][21][22][23]

-

Principle: Similar to the enzyme assay, this method uses LC-MS/MS for the specific and sensitive quantification of SAM in cell or tissue extracts.

-

General Protocol:

-

Harvest cells or tissues and rapidly quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).

-

Extract metabolites using a cold solvent, typically containing an acid (e.g., perchloric acid or methanol/acetonitrile/water mixtures).

-

Include a stable isotope-labeled internal standard (e.g., d3-SAM) in the extraction buffer for accurate quantification.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant by LC-MS/MS as described above.

-

Ligand Binding Assays

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between MAT2A and its ligands (substrates, inhibitors, or regulatory proteins).[24][25][26][27][28]

-

Principle: ITC measures the heat released or absorbed upon the binding of a ligand to a macromolecule.

-

General Protocol:

-

Prepare solutions of purified MAT2A and the ligand in the same dialysis buffer to minimize heats of dilution.

-

Load the MAT2A solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the MAT2A solution while maintaining a constant temperature.

-

Measure the heat change after each injection.

-

Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Conclusion and Future Directions

MAT2A's central role in SAM synthesis and its established link to cancer and other diseases solidify its position as a high-value therapeutic target. The detailed understanding of its kinetic mechanism, regulation, and involvement in critical signaling pathways provides a strong foundation for the development of novel inhibitors. The methodologies outlined in this guide offer a robust toolkit for researchers to further probe MAT2A function and to discover and characterize new therapeutic agents. Future research will likely focus on developing more potent and selective MAT2A inhibitors, exploring combination therapies, and further elucidating the complex interplay between MAT2A, SAM metabolism, and various disease states. The continued investigation of this crucial enzyme holds great promise for advancing our understanding of cellular metabolism and for delivering new and effective treatments for a range of human diseases.

References

- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ideayabio.com [ideayabio.com]

- 5. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTORC1-independent translation control in mammalian cells by methionine adenosyltransferase 2A and S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. AffiASSAY® Methionine Adenosyltransferase Activity Assay Kit (Colorimetric) | AffiGEN [affiassay.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 26. zaguan.unizar.es [zaguan.unizar.es]

- 27. nuvisan.com [nuvisan.com]

- 28. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Mat2A-IN-10: A Targeted Approach for MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Mat2A-IN-10, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). It details the scientific rationale for targeting MAT2A in cancers with methylthioadenosine phosphorylase (MTAP) deletion, the mechanism of action of this compound, its inhibitory potency, and relevant experimental methodologies for its evaluation.

Introduction: The MAT2A-MTAP Synthetic Lethal Interaction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3][4] SAM is the universal methyl donor for a vast number of cellular processes, including the methylation of DNA, RNA, and proteins, making it essential for cell proliferation and survival.[4][5][6]

A significant breakthrough in precision oncology has been the identification of a synthetic lethal relationship between MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][7][8] The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21, an event that occurs in approximately 15% of all human cancers.[7][8][9]

MTAP's function is to salvage methionine by breaking down 5'-methylthioadenosine (MTA).[9] In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulated MTA acts as a partial, endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[8][10][11] This partial inhibition sensitizes the cancer cells, making them exquisitely dependent on the remaining activity of PRMT5, which in turn is highly dependent on the availability of its substrate, SAM. By inhibiting MAT2A, the production of SAM is drastically reduced, leading to a critical drop in PRMT5 activity, triggering DNA damage, defects in mRNA splicing, and ultimately, selective cancer cell death.[6][7][11] this compound is an investigational compound designed to exploit this specific vulnerability.

This compound: Compound Profile and Potency

This compound (also referred to as Compound 28) is a potent, orally active, allosteric inhibitor of MAT2A.[12][13] It has demonstrated high selectivity for MTAP-deficient cancer cells, representing a promising therapeutic agent.

The following tables summarize the in vitro and cellular potency of this compound in comparison to other known MAT2A inhibitors.

Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors

| Compound | MAT2A Biochemical IC₅₀ (nM) | HCT116 MTAP-/- Cell Proliferation IC₅₀ (nM) | HCT116 WT Cell Proliferation IC₅₀ (nM) | Selectivity Window (WT / MTAP-/-) |

|---|---|---|---|---|

| This compound | 26[12] | 75[12] | >10,000[12] | >133x |

| AG-270 | 68.3[11] | 300.4[11] | 1223.3[11] | ~4x |

| PF-9366 | 420[11][14] | ~10,000[15] | Not Specified | - |

| Compound 17 | 430[16] | 1,400[16] | Not Specified | - |

Table 2: In Vivo Efficacy of this compound

| Model | Dosing | Outcome | Reference |

|---|---|---|---|

| HCT-116 (MTAP-/-) Xenograft | p.o.; once daily for 6 days | Resulted in tumor regression.[12] | Zhang S, et al. J Med Chem. 2023[12] |

| HCT-116 (MTAP-/-) Xenograft | Not Specified | Induced a continuous decrease in tumor volume after day 6, reaching -52% regression at day 18.[12] | Zhang S, et al. J Med Chem. 2023[12] |

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound is rooted in the specific metabolic reprogramming of MTAP-deleted cells. The diagram below illustrates this pathway and the inhibitor's point of intervention.

Experimental Protocols & Workflows

Evaluating the efficacy of MAT2A inhibitors like this compound involves a series of biochemical and cell-based assays.

This assay directly measures the enzymatic activity of purified MAT2A and its inhibition by a test compound.

-

Principle: MAT2A catalyzes the formation of SAM from methionine and ATP, releasing inorganic phosphate (Pi) and pyrophosphate (PPi) as byproducts. The amount of free phosphate generated is proportional to MAT2A activity and can be measured using a colorimetric reagent.[1]

-

Methodology:

-

Reagents: Purified recombinant MAT2A enzyme, L-Methionine, ATP, MAT2A assay buffer, colorimetric detection reagent (e.g., Malachite Green-based), and test compound (this compound).[1][2][17]

-

Procedure: The assay is typically performed in a 384-well plate format.[1]

-

Add MAT2A enzyme to wells containing assay buffer.

-

Add serially diluted this compound or control vehicle (e.g., DMSO) to the wells and pre-incubate.

-

Initiate the reaction by adding a mixture of L-Methionine and ATP.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and add the colorimetric detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This assay determines the effect of the inhibitor on the viability and growth of cancer cell lines.

-

Principle: The assay measures the selective anti-proliferative effect of this compound on MTAP-deleted cells versus their MTAP wild-type (isogenic control) counterparts.

-

Methodology:

-

Cell Lines: HCT-116 (MTAP-/-) and HCT-116 (WT) isogenic pair.[12][16]

-

Procedure:

-

Seed cells at a low density (e.g., 1000 cells/well) in 96-well plates and allow them to adhere overnight.[16]

-

Treat cells with a serial dilution of this compound for an extended period (e.g., 4-6 days) to observe the anti-proliferative effects.[12]

-

At the end of the treatment period, add a viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®).

-

Incubate as per the manufacturer's instructions and read the output (absorbance or luminescence) on a plate reader.

-

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC₅₀ for each cell line to determine the selectivity window.

-

The following diagram outlines the typical workflow for preclinical evaluation of a MAT2A inhibitor.

Conclusion and Future Directions

This compound is a highly potent and selective MAT2A inhibitor that effectively leverages the synthetic lethal vulnerability in MTAP-deleted cancers.[12] Its ability to induce tumor regression in preclinical models highlights its significant therapeutic potential.[12] Further research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, safety profiling, and the identification of biomarkers to predict patient response. Combination strategies, for instance with taxanes or other targeted therapies, may also enhance the anti-tumor efficacy of MAT2A inhibition and represent a promising avenue for future clinical investigation.[7][11]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ideayabio.com [ideayabio.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. probiologists.com [probiologists.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Understanding the allosteric inhibition of MAT2A by Mat2A-IN-10

An In-Depth Technical Guide to the Allosteric Inhibition of MAT2A by Mat2A-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins, which are fundamental to epigenetic regulation and cellular homeostasis.[1][2][3] MAT2A is the primary isoform expressed in extrahepatic tissues and is frequently deregulated in various cancers, where it supports the high metabolic and proliferative demands of tumor cells.[4][5]

A significant breakthrough in oncology has been the identification of MAT2A as a synthetic lethal target in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][6][7] MTAP is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers.[2][8] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes PRMT5 activity highly dependent on SAM availability.[7][9] Consequently, inhibiting MAT2A to deplete the cellular SAM pool selectively targets and kills MTAP-deleted cancer cells, a concept that has propelled the development of MAT2A inhibitors as precision cancer therapeutics.[7][9]

This compound (also known as Compound 28) is a potent, orally active, allosteric inhibitor of MAT2A.[10] This guide provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and key visualizations.

MAT2A Signaling and Therapeutic Rationale

MAT2A sits at the heart of the methionine cycle. Its inhibition in MTAP-deleted cells creates a synthetic lethal vulnerability by critically reducing the SAM pool required for PRMT5-mediated methylation, which is essential for processes like mRNA splicing.[7][9]

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. medchemexpress.com [medchemexpress.com]

The Impact of Mat2A-IN-10 on Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in one-carbon metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Dysregulation of MAT2A and the subsequent alterations in cellular methylation are hallmarks of various cancers, making it a compelling target for therapeutic intervention. Mat2A-IN-10 is a potent and orally active inhibitor of MAT2A. This technical guide provides an in-depth overview of the core mechanism of this compound, its profound effects on cellular methylation, and the downstream consequences on critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions to facilitate further research and drug development in this promising area.

Introduction: The Central Role of MAT2A in Cellular Methylation

Methionine adenosyltransferase 2A (MAT2A) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[1][2][3] SAM is the primary methyl donor for the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in the epigenetic regulation of gene expression, as well as in cellular proliferation, differentiation, and metabolism.[1][4][5] In many cancer types, there is a notable switch from the liver-specific MAT1A to the more widely expressed MAT2A, which is associated with lower SAM levels and a more proliferative state.[6][7][8]

A significant breakthrough in targeting MAT2A has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][9] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][9][10] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[9][11][12] This partial inhibition of PRMT5 makes cancer cells exquisitely dependent on a steady supply of SAM for residual PRMT5 activity.[1][9][12] By inhibiting MAT2A and thus depleting the cellular SAM pool, a synthetic lethal phenotype is induced in MTAP-deleted cancer cells.[1][9][10]

This compound: A Potent Allosteric Inhibitor

This compound (also referred to as Compound 28) is a potent and orally bioavailable allosteric inhibitor of MAT2A.[12][13] Unlike substrate-competitive inhibitors, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[11][14] This mode of inhibition can offer advantages in terms of specificity and can overcome challenges associated with high intracellular substrate concentrations.

Quantitative Effects of MAT2A Inhibition

The efficacy of this compound and other MAT2A inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Proliferation) | Reference |

| This compound (Compound 28) | MAT2A | 26 nM | HCT-116 (MTAP-/-) | 75 ± 5 nM | [13] |

| This compound (Compound 28) | MAT2A | 26 nM | HCT-116 (WT) | >10,000 nM | [13] |

| AG-270 | MAT2A | ~8 nM (enzymatic IC50 for a precursor) | MTAP-null models | Potent antiproliferative activity | [1][15] |

| PF-9366 | MAT2A | 420 nM | Huh-7 | 10 µM | [14][16] |

| Cycloleucine | MAT | 140–190 µM | - | 50 mM (Huh-7) | [1][14] |

| Treatment | Model System | Effect on SAM Levels | Effect on Tumor Growth | Reference |

| This compound (p.o.) | HCT-116 (MTAP-/-) xenograft | - | Tumor regression (-52% at day 18) | [13] |

| AG-270 (oral) | Human colon cancer xenografts | Significantly reduced | Diminished tumor burden | [1] |

| AG-270/S095033 | Patients with advanced solid tumors | Up to 70% reduction in plasma | 2 partial responses, 5 stable disease | [15] |

| PF-9366 | H460/DDP and PC-9 cells | - | - | [17] |

Signaling Pathways and Cellular Consequences of MAT2A Inhibition

The inhibition of MAT2A by this compound triggers a cascade of downstream cellular events, primarily through the disruption of methylation-dependent processes.

The Methionine-MAT2A-SAM Axis and PRMT5 Inhibition

The central signaling pathway affected by this compound is the methionine-MAT2A-SAM axis. By blocking the production of SAM, this compound effectively shuts down the cellular supply of methyl groups.[1][4] This has a profound impact on PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including those involved in mRNA splicing.[9][12] In MTAP-deleted cancers, the accumulation of MTA already partially inhibits PRMT5.[9][11] The subsequent depletion of SAM by this compound further cripples PRMT5 activity, leading to:

-

RNA Splicing Defects: Altered splicing of numerous transcripts, including those involved in cell cycle progression and DNA repair.[9][18]

-

DNA Damage: The accumulation of splicing defects and other cellular stresses can lead to DNA damage.[9][19]

-

Cell Cycle Arrest: A notable consequence is arrest at the G2/M phase of the cell cycle.[18][19]

-

Apoptosis: Ultimately, the culmination of these cellular insults can induce programmed cell death.[12][20]

Impact on Histone and DNA Methylation

Depletion of SAM by this compound leads to a global reduction in histone methylation.[17][20] Specific histone marks that have been shown to be affected include H3K4me3, H3K9me2, H3K27me3, and H3K36me3.[17] These modifications are critical for regulating chromatin structure and gene transcription. Alterations in these marks can lead to widespread changes in gene expression, contributing to the anti-tumor effects of MAT2A inhibition.[17][21] Furthermore, MAT2A inhibition can also impact DNA methylation, a key mechanism for gene silencing.[1][22]

p53 Pathway Activation

Recent studies have indicated that MAT2A inhibition can lead to the stabilization of the tumor suppressor protein p53.[9][18] This may be a consequence of inefficient splicing of MDM4 mRNA, a negative regulator of p53.[9] The increased stability of p53 can, in turn, activate its downstream target genes, such as p21, which promotes cell cycle arrest.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cellular methylation and function.

Cell Proliferation Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HCT-116 MTAP-/- and HCT-116 WT)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions or the DMSO control to the respective wells.

-

Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Methylation

This protocol details the detection of changes in global histone methylation marks.

Materials:

-

Cancer cells treated with this compound or DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me2, anti-H3K27me3, anti-H3K36me3, anti-Total H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the total H3 loading control.

In Vivo Xenograft Tumor Model

This protocol describes a typical xenograft study to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

HCT-116 (MTAP-/-) cells

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously implant 2 x 10^6 HCT-116 (MTAP-/-) cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally once daily.

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for the duration of the study (e.g., 18 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Plot the tumor growth curves and assess for statistically significant differences between the treatment and control groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent, particularly for the treatment of MTAP-deleted cancers. Its mechanism of action, centered on the depletion of the essential methyl donor SAM, leads to a cascade of anti-tumorigenic effects, including the inhibition of PRMT5, alterations in histone and DNA methylation, and the activation of tumor suppressor pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MAT2A inhibitors.

Future research should focus on further elucidating the complex interplay between MAT2A inhibition and other cellular pathways, identifying biomarkers of response and resistance, and exploring rational combination therapies to enhance the efficacy of MAT2A-targeted treatments. The continued development of potent and specific MAT2A inhibitors like this compound holds great promise for advancing precision oncology.

References

- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAT2A facilitates PDCD6 methylation and promotes cell growth under glucose deprivation in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of promoter methylation in increased methionine adenosyltransferase 2A expression in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. probiologists.com [probiologists.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hypoxia induces genomic DNA demethylation through the activation of HIF-1α and transcriptional upregulation of MAT2A in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Mat2A-IN-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Mat2A-IN-10, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The document details its biochemical activity, cellular effects, and the underlying mechanism of action, with a focus on its potential as a therapeutic agent in specific cancer contexts.

Core Findings: Quantitative Data Summary